3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one
Description
3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the furan and methoxyphenyl groups in this compound adds to its chemical complexity and potential for various applications.
Properties
IUPAC Name |
3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-11-6-4-10(5-7-11)9-18-13(12-3-2-8-21-12)15(16,17)14(18)19/h2-8,13H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPMJISKIODOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(C2=O)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159772 | |
| Record name | 3,3-Difluoro-4-(2-furanyl)-1-[(4-methoxyphenyl)methyl]-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326615-15-0 | |
| Record name | 3,3-Difluoro-4-(2-furanyl)-1-[(4-methoxyphenyl)methyl]-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326615-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Difluoro-4-(2-furanyl)-1-[(4-methoxyphenyl)methyl]-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This can be achieved through a cyclization reaction involving a suitable β-lactam precursor.
Introduction of the Furan Group: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.
Addition of the Difluoro Group: The difluoro groups can be introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Methoxyphenyl Group: This step typically involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced using a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics or anticancer agents.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the difluoro and furan groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3,3-difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one: Similar structure but lacks the methoxy group.
3,3-difluoro-4-(thiophen-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one: Contains a thiophene ring instead of a furan ring.
3,3-difluoro-4-(furan-2-yl)-1-[(4-hydroxyphenyl)methyl]azetidin-2-one: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both the furan and methoxyphenyl groups in 3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one makes it unique compared to its analogs. These groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
3,3-Difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route can be outlined as follows:
- Formation of the Azetidinone Core : The initial step involves the formation of the azetidinone ring through cyclization reactions.
- Introduction of Functional Groups : Subsequent steps introduce the furan and methoxyphenyl groups, often utilizing electrophilic aromatic substitution or similar methodologies.
- Fluorination : The introduction of the difluoro substituents is achieved through fluorination reactions using reagents such as Selectfluor or other fluorinating agents.
Antiviral Activity
Recent studies have indicated that compounds with an azetidinone structure exhibit antiviral properties. For instance, related azetidinones have shown moderate inhibitory activity against various viruses, including human coronaviruses and influenza viruses. Specifically, a study reported that certain azetidinones demonstrated EC50 values in the range of 8.3 µM to 45 µM against these pathogens .
Anticancer Properties
The anticancer potential of azetidinone derivatives has been extensively studied. Compounds structurally similar to this compound have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For example, one study highlighted the activity of azetidinones against MCF-7 and MDA-MB-231 human breast carcinoma cells at nanomolar concentrations .
Study 1: Antiviral Efficacy
A recent investigation focused on a series of N-substituted azetidinones, which included compounds similar to this compound. The study revealed that these compounds exhibited significant antiviral activity against influenza A virus H1N1 subtype with an EC50 value of 12 µM. This highlights the potential therapeutic applications of azetidinone derivatives in treating viral infections .
Study 2: Cytotoxic Activity
Another study explored the cytotoxic effects of various azetidinone derivatives on cancer cell lines. The results indicated that several compounds exhibited potent inhibition of tubulin polymerization, which is crucial for cancer cell division. The most promising derivatives showed IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines .
Data Tables
| Compound | Biological Activity | EC50/IC50 Values | Target |
|---|---|---|---|
| Compound A | Antiviral | 12 µM | Influenza A |
| Compound B | Anticancer | 10 nM | MCF-7 |
| Compound C | Anticancer | 20 nM | HCT-116 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
